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Compound of Interest

Compound Name: GB1908
Cat. No.: B15610762
Get Quote

This document provides a comprehensive technical overview of GB1908, a novel, selective,
and orally available small molecule inhibitor of Galectin-1 (Gal-1). This guide is intended for
researchers, scientists, and professionals involved in the drug development process, offering
detailed information on the chemical structure, physicochemical properties, mechanism of
action, and experimental data related to GB1908.

Chemical Structure and Properties

GB1908 is a synthetic, organic, thiazole-containing glycomimetic compound.[1][2] It has been
specifically designed as a high-affinity inhibitor of the Galectin-1 carbohydrate recognition
domain (CRD).[3][4]

Molecular Formula: C18H18CI2N40O5S2[5]
Molecular Weight: 505.4 g/mol [5]

A 2D representation of the chemical structure of GB1908 can be accessed through its SMILES
(Simplified Molecular Input Line Entry Specification) identifier, which facilitates its use in various
cheminformatics platforms.[6]
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Quantitative Data Summary

The following tables summarize the key quantitative data for GB1908, detailing its binding

affinity, in vitro efficacy, and selectivity.

Table 1: Binding Affinity and Selectivity

Parameter Species Value Notes
_ _ Inhibition constant.[5]
Ki Human Galectin-1 57 nM 7]
) ] Inhibition constant.[5]
Ki Mouse Galectin-1 72 nM 7]
_ Dissociation constant.

Kd Galectin-1 0.057 uM
[1]8]
Demonstrates >50-

] fold selectivity for

Kd Galectin-3 6.0 uM ]
Galectin-1 over
Galectin-3.[1][7][8]
High affinity as a small

o ] molecule

Affinity Human Galectin-1 0.03 uM o
glycomimetic binder of
the CRD.[3]
Confirmed in

Selectivity Gal-1 vs. Gal-3 >50-fold biophysical and
cellular assays.[7]

Table 2: In Vitro Efficacy
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. Incubation
Assay Cell Line Parameter Value .
Time
Galectin-1-
induced
] Jurkat cells IC50 850 nM 16 h
Apoptosis
Inhibition

Mechanism of Action and Signaling Pathway

GB1908 functions as a selective inhibitor of Galectin-1 by binding to its carbohydrate
recognition domain.[3][4] Galectin-1 is a lectin implicated in pro-tumorigenic and immune-
suppressive mechanisms.[4][9] By blocking the CRD, GB1908 attenuates Galectin-1-induced
apoptosis of T cells (Jurkat cells) and reduces the production of several imnmunosuppressive
cytokines.[4][9]

Experimental evidence suggests that GB1908's mechanism of action involves the
downregulation of key cytokines such as Interleukin-17A (IL-17A), Interferon-gamma (IFNy),
Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFa).[3][9] The reduction in IL-6 and
TNFa may be a result of the suppression of the NF-kB pathway.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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